molecular formula C14H21N3O2S B6513689 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 21582-71-8

1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B6513689
CAS No.: 21582-71-8
M. Wt: 295.40 g/mol
InChI Key: YWSCQJYDVGRGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a morpholinoethyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding tetrahydroquinazolinone using reducing agents like sodium borohydride.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinazolinones.

    Substitution: Derivatives with different substituents on the morpholinoethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be compared with other similar compounds, such as:

    Benzimidazoles: Known for their antimicrobial and anticancer properties.

    Quinazolines: Used as kinase inhibitors in cancer therapy.

    Morpholino derivatives: Employed as antisense oligonucleotides in genetic research.

The uniqueness of this compound lies in its combination of a quinazolinone core with a morpholinoethyl group, which enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-2-4-12(11)17(14)6-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSCQJYDVGRGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.